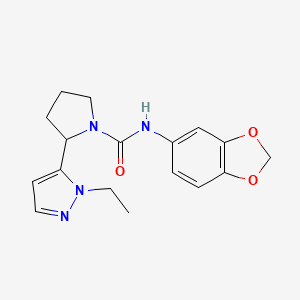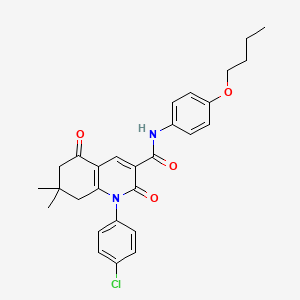![molecular formula C21H22N2O3 B4722382 N-[3-(2-oxo-1-pyrrolidinyl)propyl]-9H-xanthene-9-carboxamide](/img/structure/B4722382.png)
N-[3-(2-oxo-1-pyrrolidinyl)propyl]-9H-xanthene-9-carboxamide
Descripción general
Descripción
N-[3-(2-oxo-1-pyrrolidinyl)propyl]-9H-xanthene-9-carboxamide, also known as SKF 83959, is a small molecule that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. This compound belongs to the class of xanthene derivatives and has been shown to modulate the activity of dopamine receptors in the brain.
Mecanismo De Acción
The mechanism of action of N-[3-(2-oxo-1-pyrrolidinyl)propyl]-9H-xanthene-9-carboxamide 83959 involves the modulation of dopamine receptor activity, specifically the D1-like receptors. The compound has been shown to enhance the activity of these receptors, leading to an increase in intracellular cyclic AMP (cAMP) levels. This increase in cAMP levels has been linked to the activation of various downstream signaling pathways, including the protein kinase A (PKA) pathway.
Biochemical and Physiological Effects:
N-[3-(2-oxo-1-pyrrolidinyl)propyl]-9H-xanthene-9-carboxamide 83959 has been shown to have several biochemical and physiological effects, including the modulation of dopamine receptor activity, the activation of downstream signaling pathways, and the regulation of neurotransmitter release. The compound has also been shown to have neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[3-(2-oxo-1-pyrrolidinyl)propyl]-9H-xanthene-9-carboxamide 83959 for lab experiments is its high potency and selectivity for dopamine receptors. This makes it a useful tool for studying the role of dopamine receptors in various physiological and pathological conditions. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-[3-(2-oxo-1-pyrrolidinyl)propyl]-9H-xanthene-9-carboxamide 83959, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in various neurological and psychiatric disorders, and the elucidation of its mechanism of action at the molecular level. Additionally, the compound could be used as a tool for studying the role of dopamine receptors in various physiological and pathological conditions, including addiction, depression, and anxiety disorders.
Conclusion:
In conclusion, N-[3-(2-oxo-1-pyrrolidinyl)propyl]-9H-xanthene-9-carboxamide 83959 is a small molecule that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The compound modulates the activity of dopamine receptors in the brain and has several biochemical and physiological effects. While there are some limitations to its use in lab experiments, N-[3-(2-oxo-1-pyrrolidinyl)propyl]-9H-xanthene-9-carboxamide 83959 remains an important tool for studying the role of dopamine receptors in various physiological and pathological conditions. Further research is needed to fully elucidate the potential therapeutic applications of this compound and its mechanism of action at the molecular level.
Aplicaciones Científicas De Investigación
N-[3-(2-oxo-1-pyrrolidinyl)propyl]-9H-xanthene-9-carboxamide 83959 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. The compound has been shown to modulate the activity of dopamine receptors in the brain, which are involved in the regulation of mood, motivation, and reward.
Propiedades
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)propyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-19-11-5-13-23(19)14-6-12-22-21(25)20-15-7-1-3-9-17(15)26-18-10-4-2-8-16(18)20/h1-4,7-10,20H,5-6,11-14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDESEHMMENGIMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(methylsulfonyl)(phenyl)amino]-N-phenylbutanamide](/img/structure/B4722310.png)

![N-phenyl-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4722327.png)
![N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]malonamide](/img/structure/B4722342.png)
![(2-{[3-(isopropoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4722343.png)

![2-(1-cyclopentyl-4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4722347.png)



![N-cyclopropyl-2-{[2-(2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4722371.png)
![N,N-diethyl-2-[(3-ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4722398.png)
